N-(3-chloro-4-fluorophenyl)-4-(dimethylamino)-N-[4-(dimethylamino)benzoyl]benzamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-4-(dimethylamino)-N-[4-(dimethylamino)benzoyl]benzamide is a synthetic organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(dimethylamino)-N-[4-(dimethylamino)benzoyl]benzamide typically involves multi-step organic reactions. One common approach is the acylation of aniline derivatives with benzoyl chloride derivatives under controlled conditions. The reaction may proceed as follows:
Step 1: Preparation of 3-chloro-4-fluoroaniline by halogenation of aniline.
Step 2: Acylation of 3-chloro-4-fluoroaniline with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine.
Step 3: Purification of the final product using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-(dimethylamino)-N-[4-(dimethylamino)benzoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(dimethylamino)-N-[4-(dimethylamino)benzoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity can provide insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-4-(dimethylamino)benzamide
- N-(4-fluorophenyl)-4-(dimethylamino)benzamide
- N-(3-chlorophenyl)-4-(dimethylamino)benzamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-4-(dimethylamino)-N-[4-(dimethylamino)benzoyl]benzamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C24H23ClFN3O2 |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(dimethylamino)-N-[4-(dimethylamino)benzoyl]benzamide |
InChI |
InChI=1S/C24H23ClFN3O2/c1-27(2)18-9-5-16(6-10-18)23(30)29(20-13-14-22(26)21(25)15-20)24(31)17-7-11-19(12-8-17)28(3)4/h5-15H,1-4H3 |
InChI Key |
QDKLBEWGXLUXRV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N(C2=CC(=C(C=C2)F)Cl)C(=O)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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